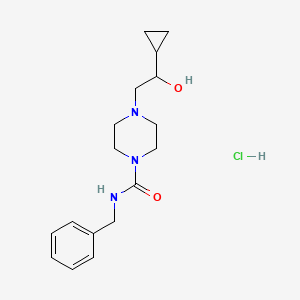

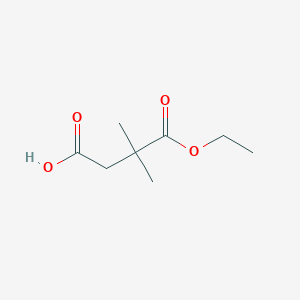

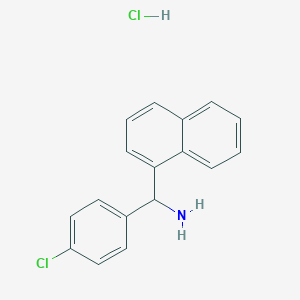

![molecular formula C12H13NO2S B2357582 3-アミノ-4-メチルベンゾ[b]チオフェン-2-カルボン酸エチル CAS No. 181284-94-6](/img/structure/B2357582.png)

3-アミノ-4-メチルベンゾ[b]チオフェン-2-カルボン酸エチル

説明

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a derivative of this structure.Physical And Chemical Properties Analysis

Thiophene, the parent compound of Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

抗炎症作用: チオフェンは、サイトカインを調節し、炎症経路を阻害することにより、抗炎症効果を示します。 研究者は、関節炎や自己免疫疾患などの病気を管理する際の潜在的な可能性を探ってきました .

抗がん作用: 特定のチオフェン誘導体は、有望な抗がん活性を示します。 3-アミノ-4-メチルベンゾ[b]チオフェン-2-カルボン酸エチルは、細胞分裂を阻害したり、アポトーシスを誘導したりすることによって、腫瘍の増殖を阻害する可能性があります .

抗不安および抗精神病効果: チオフェンは、神経伝達物質系に作用し、不安や気分障害に影響を与える可能性があります。抗不安薬や抗精神病薬としての可能性は、活発な研究の分野です。

抗酸化作用: 3-アミノ-4-メチルベンゾ[b]チオフェン-2-カルボン酸エチルは、抗酸化物質として機能し、細胞を酸化ストレスから保護し、フリーラジカルによる損傷を防ぐことができます。

キナーゼ阻害: チオフェンは、細胞シグナル伝達経路に関与する特定のキナーゼを阻害する可能性があります。これらの化合物は、さまざまな病気の標的療法に役立つ可能性があります。

エストロゲン受容体モジュレーション: 一部のチオフェンは、エストロゲン受容体と相互作用し、ホルモン関連の病気に関連します。

その他の分野

フレーバーとフレグランス: チオフェンは、特定の食品や飲料の香りや風味に寄与します。

農薬: 研究者は、チオフェンを潜在的な殺虫剤や除草剤として探求しています。

要約すると、3-アミノ-4-メチルベンゾ[b]チオフェン-2-カルボン酸エチルは、さまざまな分野で大きな可能性を秘めています。その多面的な特性は、科学調査とイノベーションを絶えず刺激しています。 🌿🔬

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Link Mehta, V. P., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial and anticancer activities. BMC Chemistry, 13(1), 56. Link

将来の方向性

Thiophene and its derivatives, including Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用機序

Target of Action

Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate is a compound that has been shown to interact with Indium (In³⁺) ions . This interaction is highly sensitive and selective, making it a potential target for the compound’s action .

Mode of Action

The compound exhibits a ratiometric response to In³⁺ in DMF/H₂O tris buffer solution . This means that the compound changes its behavior in a way that is proportional to the concentration of In³⁺ present. The compound also exhibits a colorimetric/fluorescent dual-channel response to In³⁺ , indicating that it can change its color and fluorescence properties in response to the presence of In³⁺.

Biochemical Pathways

Thiophene derivatives, the class of compounds to which it belongs, have been shown to exhibit a variety of biological effects . These include anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s interaction with in³⁺ suggests that it may be absorbed and distributed in areas where in³⁺ is present

Result of Action

The result of the compound’s action is a change in its color and fluorescence properties in response to the presence of In³⁺ . This suggests that the compound could potentially be used as a sensor for In³⁺, providing a visual and fluorescent signal when In³⁺ is present .

Action Environment

The compound’s action is influenced by the presence of In³⁺ in its environment . The compound exhibits a ratiometric response to In³⁺, meaning that its behavior changes in proportion to the concentration of In³⁺ present . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors that affect the concentration of In³⁺.

特性

IUPAC Name |

ethyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-10(13)9-7(2)5-4-6-8(9)16-11/h4-6H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRKGSZJGFPMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

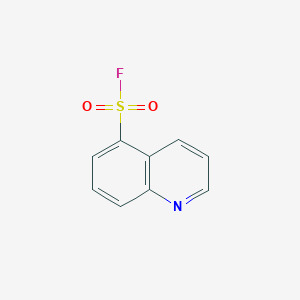

![[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B2357503.png)

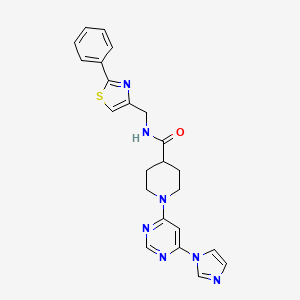

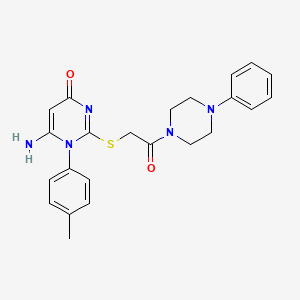

![Ethyl 2-({[(3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2357506.png)

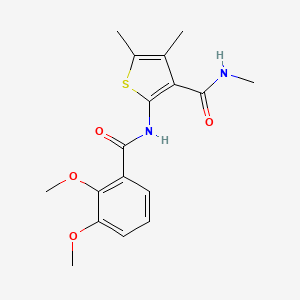

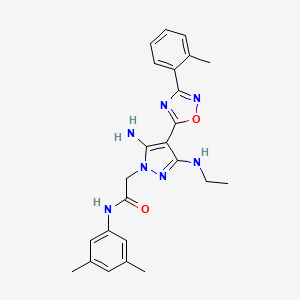

![(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one](/img/structure/B2357507.png)

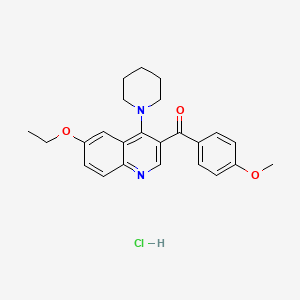

![4-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2357516.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2357521.png)